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Astex Pharmaceuticals, founded in 1999 by Sir Tom Blundell, Chris Abell, and Harren Jhoti, is
widely recognized as a pioneer in the field of FBDD.[1] In fact, scientists at Astex were the first
to coin the term "fragment-based drug discovery" in a landmark 2002 publication.[2] The
company's proprietary Pyramid™ platform was developed to systematically and efficiently
implement the principles of FBDD, moving away from the brute-force methods of traditional
high-throughput screening (HTS).[2][3]

The core philosophy of the Pyramid™ platform is to start with very small, low-molecular-weight
compounds, or "fragments” (typically <300 Da), which, despite their weak binding affinities, can
form highly efficient interactions with a biological target.[2] By identifying these initial binding
events with high precision, the platform facilitates a more rational, structure-guided process of
evolving these fragments into potent and selective drug candidates. This approach is designed
to reduce attrition during drug development and generate higher quality leads with optimized
pharmacokinetic properties.[2]

Over the years, the Pyramid™ platform has been instrumental in the discovery of several
approved drugs, including:

Kisgali® (ribociclib): A CDK4/6 inhibitor for breast cancer.[1][4]

Balversa® (erdafitinib): An FGFR inhibitor for urothelial carcinoma.[1][4]

Trugap® (capivasertib): A first-in-class AKT inhibitor for breast cancer.[5]

AT7519: A multi-CDK inhibitor that has been evaluated in clinical trials for various cancers.[6]
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The Pyramid™ Platform: A Technical Overview of
the FBDD Workflow

The Pyramid™ platform integrates a suite of biophysical techniques and computational
methods to prosecute a target from initial fragment screening to lead optimization. The general
workflow is a cyclical process of screening, structural characterization, and chemical
elaboration.
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Caption: The iterative workflow of the Pyramid™ fragment-based drug discovery platform.

Experimental Protocols

The Pyramid™ platform relies on a variety of high-sensitivity biophysical techniques to detect
the weak binding of fragments to their target proteins. What follows are generalized protocols
for the key experimental methodologies employed.

X-Ray Crystallography for Fragment Screening

X-ray crystallography is a cornerstone of the Pyramid™ platform, providing high-resolution
structural information of fragment-protein interactions that guides the drug design process.

Methodology:

o Protein Crystallization: The target protein is expressed, purified, and crystallized to produce
well-ordered crystals that diffract to high resolution (<2.5 A).
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o Fragment Soaking or Co-crystallization:

o Soaking: Crystals are transferred to a solution containing a high concentration of the
fragment (or a cocktail of fragments) and a cryoprotectant. The fragments diffuse into the
crystal lattice and bind to the protein.

o Co-crystallization: The protein and fragment are mixed prior to crystallization, allowing the
complex to form in solution before the crystal lattice is formed.

o X-ray Diffraction Data Collection: The crystals are flash-cooled in liquid nitrogen and exposed
to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is
recorded on a detector.

o Structure Determination and Analysis: The diffraction data is processed to generate an
electron density map. The structure of the protein-fragment complex is then built into this
map and refined. Difference maps (Fo-Fc) are used to unambiguously identify the bound
fragment and its binding pose.[7]
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Caption: Workflow for X-ray crystallography-based fragment screening.

NMR Spectroscopy for Fragment Screening

NMR spectroscopy is a powerful solution-phase technique for identifying and characterizing
fragment binding, particularly for targets that are difficult to crystallize.

Methodology:
e Sample Preparation:

o Protein-observed NMR: Requires isotopically labeled (*>N, 13C) protein. The protein is
prepared in a suitable buffer, and a reference spectrum (e.g., *H-1>N HSQC) is acquired.
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o Ligand-observed NMR: Uses unlabeled protein and fragments. Fragments are often
screened in cocktails.

e Screening:

o Protein-observed: Fragments are added to the labeled protein sample, and changes in the
protein's spectrum are monitored. Chemical shift perturbations (CSPs) indicate binding
and can map the binding site.

o Ligand-observed: Techniques like Saturation Transfer Difference (STD) NMR or Water-
LOGSY are used. These experiments selectively detect signals from fragments that have
bound to the protein.

« Hit Validation and Affinity Determination: Hits are confirmed by re-screening individual
compounds. Binding affinities (Kd) can be estimated by titrating the fragment into the protein
sample and monitoring the changes in the NMR signal.[8][9]

Cryo-Electron Microscopy (Cryo-EM) for Fragment
Screening

Astex has been a pioneer in adapting cryo-EM for FBDD, particularly for large proteins and
complexes that are intractable to X-ray crystallography and NMR.[10][11][12][13]

Methodology:

o Sample Preparation: The purified protein-fragment complex is applied to a cryo-EM grid,
which is then rapidly plunge-frozen in liquid ethane to vitrify the sample.

o Data Collection: The frozen grid is imaged in a transmission electron microscope, and a
large dataset of particle images is collected.

e Image Processing and 3D Reconstruction: The particle images are processed to generate a
high-resolution 3D reconstruction of the protein-fragment complex.

o Model Building and Analysis: An atomic model of the complex is built into the cryo-EM
density map, allowing for the visualization of the fragment's binding mode.

© 2025 BenchChem. All rights reserved. 5/14 Tech Support


https://www.creative-biostructure.com/nmr-spectroscopy-in-fragment-based-drug-design.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC3699969/
https://pubmed.ncbi.nlm.nih.gov/31877353/
https://www.researchgate.net/publication/338135134_Fragment-based_drug_discovery_using_cryo-EM
https://www.itqb.unl.pt/impact/activities/fragment-based-drug-discovery-using-cryo-em
https://www.thermofisher.com/blog/atomic-resolution/fragment-based-drug-discovery-of-drug-targets-membrane-proteins-with-cryo-em/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14252579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Quantitative Data from Pyramid™ Platform Success
Stories

The success of the Pyramid™ platform is best illustrated by the progression of weakly binding
fragments to potent, clinically approved drugs. The following tables summarize key quantitative
data from the discovery of several notable drugs.

Table 1: Discovery of AT7519 (CDK Inhibitor)

Ligand Efficiency

Compound Structure CDK2 ICso (nM)
(LE)
Indazole Fragment >100,000 0.49
Intermediate 1,000 0.38
AT7519 47 0.35
Data sourced from Wyatt et al., J Med Chem, 2008.
Table 2: Discovery of Capivasertib (AKT Inhibitor)
Compound Structure AKT1 ICs0 (nM) Notes

Initial fragment hit
7-Azaindole Fragment ~ ~250,000 identified through

screening.

Optimization of the
Intermediate Series 100-1,000 fragment hit led to
improved potency.

Potent and selective

Capivasertib ~10
AKT inhibitor.

Data derived from descriptions in various publications.[14][15]
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Signaling Pathways Targeted by Pyramid™ -
Discovered Drugs

The drugs discovered through the Pyramid™ platform target key signaling pathways
implicated in cancer.

CDK4/6 Pathway and Ribociclib

Ribociclib is a selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are key
regulators of the cell cycle. In many cancers, the CDK4/6 pathway is hyperactivated, leading to
uncontrolled cell proliferation. Ribociclib restores cell cycle control by blocking the
phosphorylation of the retinoblastoma protein (Rb).[16][17]
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Caption: Inhibition of the CDK4/6 pathway by Ribociclib, preventing cell cycle progression.
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PIBK/AKT/mTOR Pathway and Capivasertib

Capivasertib is a potent inhibitor of the AKT protein kinase, a central node in the
PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancer,
promoting cell survival and proliferation. Capivasertib blocks the downstream signaling from
AKT, thereby inducing apoptosis in cancer cells.[5][18][19][20][21]
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Caption: Capivasertib inhibits the PISBK/AKT/mTOR signaling pathway by targeting AKT.

FGFR Signaling Pathway and Erdafitinib

Erdafitinib is an inhibitor of the Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR
signaling, due to mutations or amplifications, can drive the growth of various cancers.
Erdafitinib binds to the ATP-binding pocket of FGFRs, inhibiting their kinase activity and
blocking downstream signaling pathways such as the RAS-MAPK pathway.[2][22][23][24][25]
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Caption: Erdafitinib blocks the FGFR signaling cascade, inhibiting cancer cell proliferation.
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This technical guide provides a comprehensive overview of the Pyramid™ platform, from its
historical development to its practical application in discovering novel therapeutics. The
integration of advanced biophysical techniques, structural biology, and computational chemistry
has established the Pyramid™ platform as a powerful engine for modern drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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